molecular formula C54H46O25 B1247273 Yunnaneic acid B

Yunnaneic acid B

Cat. No. B1247273
M. Wt: 1094.9 g/mol
InChI Key: UYOUXKDGHGVDEM-IHCLBPEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yunnaneic acid B is a natural product found in Salvia yunnanensis with data available.

Scientific Research Applications

Isolation and Structural Elucidation

  • Yunnaneic acid B is a novel caffeic acid metabolite isolated from medicinal plants like Salvia yunnanensis. It is part of a group of compounds including yunnaneic acids A-D, featuring complex molecular structures. Yunnaneic acid B, specifically, consists of two molecules of yunnaneic acid C (Tanaka et al., 1996).

Antioxidant Activity

  • Research has highlighted the antioxidant properties of yunnaneic acid B. It has been shown to prevent oxidative stress induced by peroxynitrite, particularly in blood plasma. This indicates its potential as a protective agent against oxidative damage to body tissues (Krzyżanowska-Kowalczyk et al., 2017).

Synthetic Studies

  • Synthetic studies have been conducted to understand the complex structure of yunnaneic acid B. These studies provide insights into the possible biogenetic pathways and the potential for synthesizing similar compounds for various applications (Griffith et al., 2014).

properties

Product Name

Yunnaneic acid B

Molecular Formula

C54H46O25

Molecular Weight

1094.9 g/mol

IUPAC Name

(1R,1'R,2R,2'R,3'S,4S,4'R,6S,7R,8R,9S)-6',11-bis[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-3',9-bis(3,4-dihydroxyphenyl)-2,6-dihydroxy-7'-oxospiro[3,5-dioxatricyclo[5.2.2.02,6]undec-10-ene-4,8'-bicyclo[2.2.2]oct-5-ene]-2',8-dicarboxylic acid

InChI

InChI=1S/C54H46O25/c55-29-7-1-21(13-33(29)59)15-37(48(66)67)76-39(63)11-5-23-17-27-41(24-3-9-31(57)35(61)19-24)44(50(70)71)43(23)47(65)52(27)78-53(74)28-18-26(6-12-40(64)77-38(49(68)69)16-22-2-8-30(56)34(60)14-22)46(54(53,75)79-52)45(51(72)73)42(28)25-4-10-32(58)36(62)20-25/h1-14,17-20,27-28,37-38,41-46,55-62,74-75H,15-16H2,(H,66,67)(H,68,69)(H,70,71)(H,72,73)/b11-5+,12-6+/t27-,28-,37-,38-,41+,42+,43+,44-,45-,46+,52+,53-,54+/m1/s1

InChI Key

UYOUXKDGHGVDEM-IHCLBPEESA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C[C@@H]3[C@@H]([C@H]([C@H]2C(=O)[C@]34O[C@@]5([C@@H]6C=C([C@H]([C@@]5(O4)O)[C@@H]([C@H]6C7=CC(=C(C=C7)O)O)C(=O)O)/C=C/C(=O)O[C@H](CC8=CC(=C(C=C8)O)O)C(=O)O)O)C(=O)O)C9=CC(=C(C=C9)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3C(C(C2C(=O)C34OC5(C6C=C(C(C5(O4)O)C(C6C7=CC(=C(C=C7)O)O)C(=O)O)C=CC(=O)OC(CC8=CC(=C(C=C8)O)O)C(=O)O)O)C(=O)O)C9=CC(=C(C=C9)O)O)O)O

synonyms

yunnaneic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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